4,5-二氨基-6-羟基嘧啶硫酸盐

描述

Synthesis Analysis

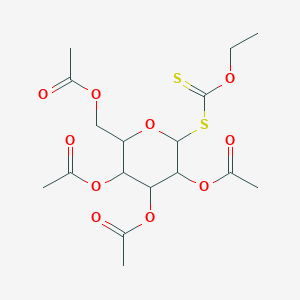

The synthesis of 4,5-diamino-6-hydroxypyrimidine derivatives involves a range of chemical reactions, starting from basic materials such as diethyl malonate and guanidine hydrochloride. These precursors undergo cyclization, nitration, reduction, and acid reactions to form the target compound. The process has been refined to reduce material costs, simplify operations, and enhance product quality, indicating the compound's significance and the interest in optimizing its synthesis for various applications (Huang Qiang, 2011).

Molecular Structure Analysis

Molecular structure analysis of related diaminopyrimidine compounds, through methods such as X-ray diffraction, reveals detailed geometric parameters that correlate with their chemical reactivity and physical properties. For instance, structural studies on lipid-soluble diaminopyrimidines have provided insights into the conformational aspects that influence their binding specificity and activity, which may also apply to understanding the molecular structure of 4,5-diamino-6-hydroxypyrimidine hemisulfate (V. Cody, 1983).

科学研究应用

抗叶酸合成:Sekhar、Acharyulu和Anjaneyulu(2011)的研究开发了一种合成方案,用于合成5-取代-4,6-二氧-吡咯[2,3-d]嘧啶,适用于合成多靶抗叶酸Pemetrexed disodium (Sekhar, Acharyulu, & Anjaneyulu, 2011)。

腐蚀抑制:Yıldız(2018)发现2,4-二氨基-6-羟基嘧啶有效抑制HCl介质中的低碳钢腐蚀,遵循Langmuir吸附等温线 (Yıldız, 2018)。

药物应用:Gangjee和Ohemeng(1985)合成了一种取代的四氢嘧啶并[4,5-c][2,7]萘啉,一种具有潜在药物应用的非经典叶酸 (Gangjee & Ohemeng, 1985)。

GTP环化酶I抑制:Xie、Smith和Gross(1998)发现DAHP通过双重机制抑制GTPCH,暗示在富含GFRP的组织中可能靶向GTPCH (Xie, Smith, & Gross, 1998)。

放射生物学意义:Ponnamperuma、Lemmon和Calvin(1963)发现腺嘌呤在水中的辐解产物包括4,6-二氨基-5-甲酰基嘧啶,与放射生物学相关 (Ponnamperuma, Lemmon, & Calvin, 1963)。

扩血管剂:Mccall等人(1983)报告说,嘧啶和三嗪3-氧化物硫酸盐,一类新的降压剂,通过直接扩张血管起作用 (Mccall et al., 1983)。

抗病毒活性:Hocková等人(2003)发现某些5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶对HIV-1表现出强大的抑制活性 (Hocková et al., 2003)。

叶酸合成:Shikhaleva和Kustanovich(1969)开发了用于确定叶酸合成中间体的定量方法,包括涉及2,4,5-三氨基-6-羟基嘧啶的步骤 (Shikhaleva & Kustanovich, 1969)。

抗肿瘤活性:Sutton和Cody(1988)揭示了某些亲脂性抗叶酸的晶体结构,表明它们的抗肿瘤活性 (Sutton & Cody, 1988)。

金属离子分离:Mostafa等人(2006)证明了一种尿嘧啶衍生物结合和分离过渡金属离子,对电化学行为和金属分离有用 (Mostafa et al., 2006)。

抗微生物剂:Mostafa和Hadjiliadis(2008)发现2-硫代-4,6-二氨基-5-羟基嘧啶与某些金属形成的配合物对真菌和细菌具有活性,表明其作为抗微生物剂的潜力 (Mostafa & Hadjiliadis, 2008)。

振动分析:Subramanian、Anbarasan和Manimegalai(2009)使用B3LYP方法对2,4-二氨基-6-羟基嘧啶进行振动分析,暗示分子中的电荷转移 (Subramanian, Anbarasan, & Manimegalai, 2009)。

食品接触材料安全:一项2009年的研究评估了2,4-二氨基-6-羟基嘧啶在食品接触材料中的安全性,在某些条件下对消费者没有安全顾虑 (Flavourings, 2009)。

DNA分析:Jaruga、Kırkalı和Dizdaroglu(2008)使用GC/MS测量DNA中的甲酰胺基嘧啶,从而揭示了它们在生物学上的重要性以及在疾病中的潜在作用(Jaruga, Kırkalı, & Dizdaroglu, 2008)。

钌的测定:Veer、Rhodes和McDonald(1974)开发了一种使用4,5-二氨基-6-羟基嘧啶硫酸盐测定钌的分光光度法(Veer, Rhodes, & McDonald, 1974)。

辐射诱导的DNA损伤:Douki等人(1997)研究了γ辐射诱导的DNA损伤的形成,这是由羟基自由基介导的(Douki et al., 1997)。

安全和危害

属性

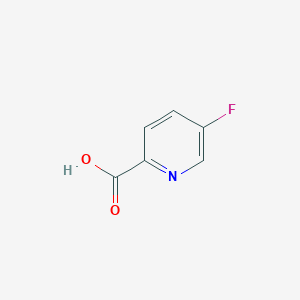

IUPAC Name |

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJZVGHPJPXEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585123 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diamino-6-hydroxypyrimidine hemisulfate | |

CAS RN |

102783-18-6 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)